![molecular formula C21H26BrN3 B4671175 2-amino-4-(3-bromophenyl)-5-butyl-6-pentylnicotinonitrile](/img/structure/B4671175.png)
2-amino-4-(3-bromophenyl)-5-butyl-6-pentylnicotinonitrile
Overview
Description
2-amino-4-(3-bromophenyl)-5-butyl-6-pentylnicotinonitrile, also known as ABP-N, is a synthetic compound that has been widely used in scientific research. It is a nicotinic acetylcholine receptor agonist that has been shown to have potential therapeutic benefits in the treatment of various neurological disorders.
Mechanism of Action
2-amino-4-(3-bromophenyl)-5-butyl-6-pentylnicotinonitrile acts as an agonist of the nicotinic acetylcholine receptor, which is a type of receptor found in the brain and other tissues. Activation of this receptor leads to the release of neurotransmitters such as dopamine, which are involved in various neurological processes. 2-amino-4-(3-bromophenyl)-5-butyl-6-pentylnicotinonitrile has been shown to enhance cognitive function and improve memory by increasing the release of these neurotransmitters.
Biochemical and Physiological Effects
2-amino-4-(3-bromophenyl)-5-butyl-6-pentylnicotinonitrile has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, acetylcholine, and other neurotransmitters, which can improve cognitive function and memory. It has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-amino-4-(3-bromophenyl)-5-butyl-6-pentylnicotinonitrile in lab experiments is its specificity for the nicotinic acetylcholine receptor. This allows researchers to study the effects of nicotinic receptor activation in a controlled manner. However, one limitation of using 2-amino-4-(3-bromophenyl)-5-butyl-6-pentylnicotinonitrile is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 2-amino-4-(3-bromophenyl)-5-butyl-6-pentylnicotinonitrile. One area of interest is its potential therapeutic benefits in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential as a cognitive enhancer and its effects on learning and memory. Further research is also needed to determine the optimal dosage and administration of 2-amino-4-(3-bromophenyl)-5-butyl-6-pentylnicotinonitrile for therapeutic use.
Scientific Research Applications
2-amino-4-(3-bromophenyl)-5-butyl-6-pentylnicotinonitrile has been extensively studied for its potential therapeutic benefits in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been shown to have potential in the treatment of nicotine addiction and as a cognitive enhancer.
properties
IUPAC Name |
2-amino-4-(3-bromophenyl)-5-butyl-6-pentylpyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3/c1-3-5-7-12-19-17(11-6-4-2)20(18(14-23)21(24)25-19)15-9-8-10-16(22)13-15/h8-10,13H,3-7,11-12H2,1-2H3,(H2,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTHZVSWTVTXOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(C(=N1)N)C#N)C2=CC(=CC=C2)Br)CCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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